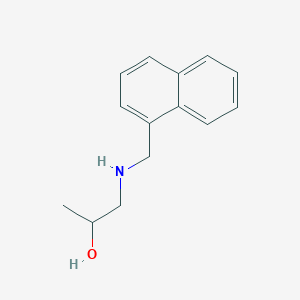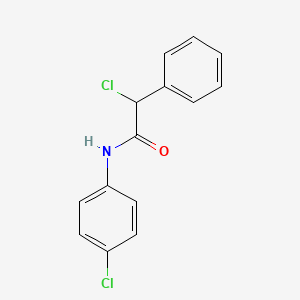
1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole
Descripción general
Descripción
1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole, or PFO-Pyrazole, is a synthetic compound that has been used in research studies for its potential therapeutic applications. It is a fluorinated compound that has been used to study the effects of fluorinated compounds on biological systems. PFO-Pyrazole has been used in studies of its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
Research on pyrazolo[1,5-a]pyrimidines, compounds related to pyrazoles, highlights the importance of regio-orientation and regioselectivity in chemical reactions. Understanding the nucleophilicity of different groups within these compounds helps clarify literature controversies related to substituent orientation, potentially relevant to the synthesis and application of "1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole" in various fields, including medicinal chemistry and material science (Mohamed & Mahmoud, 2019).
Biological Features of Triazole Derivatives
Triazoles, another related chemical class, have been explored for their antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The synthesis of biologically active derivatives among 1,2,4-triazoles shows promising directions in medicinal chemistry, which might parallel potential applications of "1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole" in developing new therapeutic agents or materials with unique biological properties (Ohloblina, 2022).
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties, especially when the trifluoromethyl group is positioned on the 3- or 5-positions of the pyrazole nucleus. This research suggests potential applications of "1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole" in the development of new medicinal compounds with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental fate and biodegradability of polyfluoroalkyl chemicals, which share a structural motif with the perfluorooctyl group in "1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole," have been studied. Understanding how these compounds degrade in the environment is crucial for assessing their long-term impact and potential applications in areas where environmental persistence and toxicity are concerns (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9F17N2O/c1-8(39)38-10(9-5-3-2-4-6-9)7-11(37-38)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLGJDPQIDNVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9F17N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



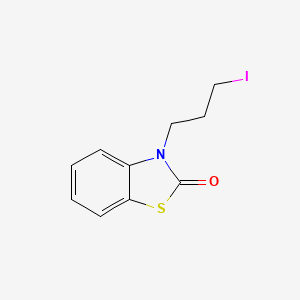
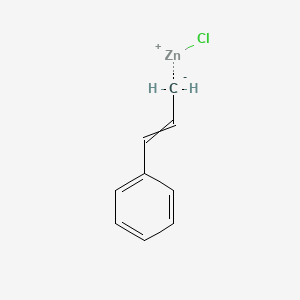

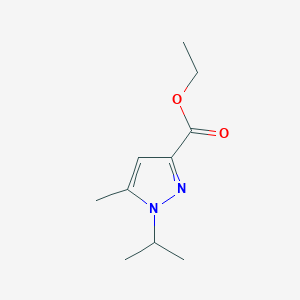

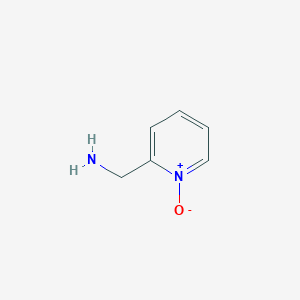
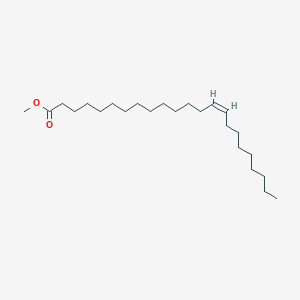
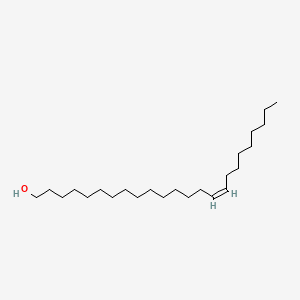

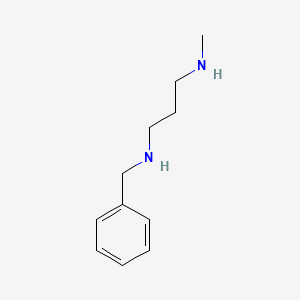

![1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol](/img/structure/B3142683.png)
